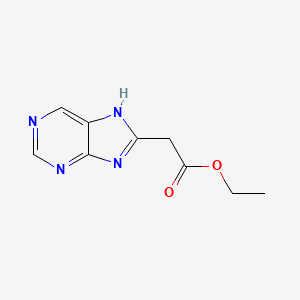

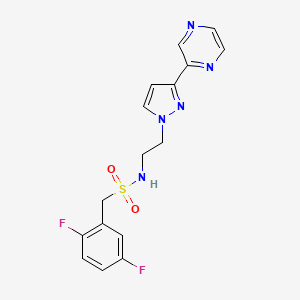

![molecular formula C11H9F3N2O B2696705 1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone CAS No. 321980-88-5](/img/structure/B2696705.png)

1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone

Übersicht

Beschreibung

1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone is a chemical compound with the molecular formula C11H9F3N2O . It is related to 1,1,1-Trifluoroacetylacetone, which is a colorless liquid used as a precursor to heterocycles and metal chelates .

Synthesis Analysis

Trifluoromethyl ketones, such as 1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone, can be synthesized through various methods. For instance, trifluoromethylation of carboxylic acids can provide trifluoromethyl ketones . Another method involves the trifluoromethylation of aldehydes with (bpy)Cu(CF3)3, Et3SiH, and K2S2O8 in aqueous acetone at room temperature .Molecular Structure Analysis

The molecular structure of 1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone consists of a benzimidazole ring attached to a trifluoromethyl group and an acetone group . The average mass of the molecule is 242.197 Da .Physical And Chemical Properties Analysis

1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone has a density of 1.4±0.1 g/cm3, a boiling point of 305.0±42.0 °C at 760 mmHg, and a flash point of 138.3±27.9 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Synthesis of Chiral α-Tertiary Amines

These compounds are used in the synthesis of chiral α-tertiary amines, which are key components of bioactive compounds . The trifluoromethyl group in the structure of ketimine substrates is important for effective asymmetric addition of C-nucleophilic reagents in the presence of metal complex catalysts or organocatalysts .

Medicinal Chemistry

The practical application of these chiral products in medicinal chemistry is covered . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis of α-Trifluoromethyl Alanines and Diamines

The derived chiral imine was used to prepare enantiopure α-trifluoromethyl alanines and diamines via a Strecker reaction followed by either nitrile hydrolysis or reduction .

Generation of Trifluoromethyl Radicals

These compounds can be used in the generation of trifluoromethyl radicals, which are readily generated by anodic oxidation of sodium triflinate .

FDA-Approved Drugs

Trifluoromethyl group-containing drugs have been approved by the FDA. The trifluoromethyl group plays an important role in these drugs, exhibiting numerous pharmacological activities .

Optimization of Pharmacological Properties

Promising opportunities for optimization of pharmacological properties by introducing the trifluoromethyl group in the specific position of a bioactive molecule are currently a powerful tool of modern medicinal chemistry .

Eigenschaften

IUPAC Name |

1-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O/c1-7(17)6-16-9-5-3-2-4-8(9)15-10(16)11(12,13)14/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFCKYZEWABJTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2696624.png)

![3-butyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2696626.png)

![N-(4-acetamidophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2696630.png)

![2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2696633.png)

![3,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2696637.png)